molecular formula C4H6N4O B2931848 N'-hydroxy-1H-imidazole-2-carboximidamide CAS No. 915229-83-3

N'-hydroxy-1H-imidazole-2-carboximidamide

Cat. No.: B2931848
CAS No.: 915229-83-3
M. Wt: 126.119
InChI Key: KKNQLRGBPOVNDN-UHFFFAOYSA-N
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Description

N’-hydroxy-1H-imidazole-2-carboximidamide: is a heterocyclic compound with a molecular formula of C4H6N4O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization of Amido-Nitriles: One method involves the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Intramolecular Cyclization: Another method involves the intramolecular cyclization of amines followed by elimination and aromatization.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can target the imidazole ring or the carboximidamide group.

    Substitution: Various substitution reactions can occur, especially at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced imidazole derivatives.

    Substitution Products: Substituted imidazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in various catalytic processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It has potential as an enzyme inhibitor due to its ability to interact with active sites.

    Antimicrobial Activity: Preliminary studies suggest it may have antimicrobial properties.

Medicine:

    Drug Development: The compound is being explored for its potential in developing new pharmaceuticals, particularly for its enzyme inhibition properties.

Industry:

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-hydroxy-1H-imidazole-2-carboximidamide involves its interaction with molecular targets such as enzymes. The hydroxy group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or alter molecular pathways.

Comparison with Similar Compounds

  • N’-hydroxy-1-methyl-1H-imidazole-2-carboximidamide
  • N’-hydroxy-1-methyl-1H-imidazole-5-carboximidamide

Comparison:

  • N’-hydroxy-1H-imidazole-2-carboximidamide is unique due to its specific substitution pattern, which affects its reactivity and interaction with biological targets.
  • N’-hydroxy-1-methyl-1H-imidazole-2-carboximidamide has a methyl group that can influence its steric and electronic properties.
  • N’-hydroxy-1-methyl-1H-imidazole-5-carboximidamide has a different substitution position, which can alter its chemical behavior and applications.

Properties

IUPAC Name

N'-hydroxy-1H-imidazole-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-3(8-9)4-6-1-2-7-4/h1-2,9H,(H2,5,8)(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNQLRGBPOVNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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